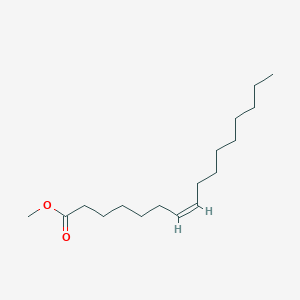

Methyl 7(Z)-hexadecenoate

Descripción

Propiedades

IUPAC Name |

methyl (Z)-hexadec-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h10-11H,3-9,12-16H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCDESKKWMGGON-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015911 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56875-67-3 | |

| Record name | 7-Hexadecenoic acid, methyl ester, (7Z) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 7(Z)-hexadecenoate: A Technical Guide on its Biological Significance and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7(Z)-hexadecenoate is a monounsaturated fatty acid methyl ester with documented roles as a plant, fungal, and algal metabolite.[1][2] Its primary identified biological functions are as a nitrification inhibitor and as a structural component of cellular membranes in specific autotrophic bacteria.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its known biological roles, and presents generalized experimental approaches for its study. It is important to note that while the compound has been identified in various natural sources, detailed mechanistic studies, extensive quantitative biological data, and its effects on mammalian systems are not widely available in current scientific literature.

Introduction

This compound, also known as methyl cis-7-hexadecenoate, is a lipid molecule with the chemical formula C₁₇H₃₂O₂.[1] As a fatty acid methyl ester, it is functionally related to (Z)-hexadec-7-enoic acid.[1] Its presence has been confirmed in a variety of organisms, suggesting diverse, though not fully elucidated, biological roles. For researchers in drug development, its most intriguing, albeit under-researched, characteristic is its inhibitory action on nitrification.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O₂ | PubChem[1] |

| Molecular Weight | 268.4 g/mol | PubChem[1] |

| CAS Number | 56875-67-3 | PubChem[1] |

| Appearance | Oily Liquid | Spectrum Chemical[4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | Cayman Chemical[3] |

Known Biological Roles and Functions

Nitrification Inhibition

The most clearly defined biological function of this compound is its role as a nitrification inhibitor.[1][2] Nitrification is a crucial microbial process in the nitrogen cycle, involving the two-step oxidation of ammonia (B1221849) (NH₃) to nitrate (B79036) (NO₃⁻). This process is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA), followed by nitrite-oxidizing bacteria.

This compound is thought to inhibit the first step of this process, the oxidation of ammonia to hydroxylamine, which is catalyzed by the enzyme ammonia monooxygenase (AMO).[5] By inhibiting AMO, the compound effectively slows down the overall rate of nitrification. This has potential applications in agriculture for improving the efficiency of nitrogen-based fertilizers by reducing nitrate leaching and nitrous oxide emissions.

The precise mechanism of inhibition and quantitative data such as the inhibition constant (Ki) or IC50 value for this compound against AMO are not well-documented in the available literature.

Component of Bacterial Cellular Membranes

This compound is a known component of the cellular membranes of certain autotrophic bacteria.[3] Specifically, its corresponding fatty acid, (Z)-7-hexadecenoic acid, has been detected in strains of the genus Nitrospira, which are nitrite-oxidizing bacteria.[3] The composition of fatty acids in bacterial membranes is crucial for maintaining membrane fluidity and function. The presence of specific fatty acids like 7(Z)-hexadecenoic acid can be used as a biomarker to identify particular bacterial genera in environmental samples.

References

- 1. methyl (Z)-7-hexadecenoate | C17H32O2 | CID 14029831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. caymanchem.com [caymanchem.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Activity-Based Protein Profiling of Ammonia Monooxygenase in Nitrosomonas europaea - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyl 7(Z)-hexadecenoate: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid methyl ester, is an intriguing molecule found across diverse biological systems. While not as extensively studied as other fatty acids, its presence in various natural sources, from plants and marine organisms to microorganisms, suggests a range of potential biological activities and applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural occurrence, methodologies for its analysis, and its known biological roles, with a particular emphasis on the activities of its parent fatty acid.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of natural sources, spanning the plant and animal kingdoms, as well as in microorganisms. Quantitative analysis reveals significant variability in its concentration depending on the source organism and the specific tissues analyzed.

| Natural Source | Organism | Part/Extract | Concentration of this compound | Reference |

| Plant | Senna tora | Seed Extract | 7.5% of total components | [1] |

| Marine Invertebrate | Paratapes undulatus (clam) | Methanolic Extract | 32.01% of major components | [2] |

| Plant | Hippophae rhamnoides (Sea Buckthorn) | Fruit/Seed Oil | Presence of the parent fatty acid, (Z)-7-Hexadecenoic acid, has been reported, but quantitative data for the methyl ester is not specified. | [3] |

| Bacteria | Nitrospira genus | Cellular Membranes | The parent fatty acid, 7(Z)-hexadecenoic acid, is a component of the cellular membranes of these nitrite-oxidizing autotrophic bacteria. | |

| Fungi & Algae | Various species | - | Identified as a fungal and algal metabolite, though specific quantitative data is limited in publicly available literature. | [4][5] |

Biosynthesis of the Parent Fatty Acid

The biosynthesis of 7(Z)-hexadecenoic acid, the precursor to this compound, has been elucidated in mammalian systems. It is formed through the partial β-oxidation of oleic acid (18:1n-9) in the mitochondria. This pathway highlights a metabolic link between C18 and C16 monounsaturated fatty acids.

Caption: Biosynthesis of 7(Z)-hexadecenoic acid from oleic acid.

Experimental Protocols: Extraction, Identification, and Quantification

The analysis of this compound from natural sources typically involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis of the resulting fatty acid methyl esters (FAMEs).

Generalized Protocol for FAMEs Analysis from Biological Samples

This protocol provides a general framework that can be adapted for various biological matrices.

1. Sample Preparation and Lipid Extraction:

-

For Plant Material:

-

Homogenize the dried and ground plant material.

-

Extract total lipids using a solvent system such as chloroform:methanol (B129727) (2:1, v/v) according to the Folch method or a modified Bligh-Dyer method.[6]

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

For Algal/Fungal Biomass:

-

For Bacterial Cells:

-

Harvest bacterial cells by centrifugation.

-

Perform a one-step extraction and transesterification or a two-step process involving saponification followed by methylation.

-

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

If the extracted lipids are not already in the form of methyl esters, they must be derivatized.

-

A common method is acid-catalyzed transesterification using 1-2% sulfuric acid in methanol or boron trifluoride-methanol solution, heated at 60-100°C for a specified time.[9]

-

Alternatively, base-catalyzed transesterification with sodium methoxide (B1231860) in methanol can be used, which is generally faster but may not be suitable for free fatty acids.[6]

3. FAMEs Extraction and Purification:

-

After the reaction, add water and a non-polar solvent like hexane (B92381) or heptane (B126788) to the mixture.

-

Vortex and centrifuge to separate the phases.

-

The upper organic layer containing the FAMEs is carefully collected.

-

The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent for GC-MS analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase (e.g., DB-23, Omegawax), is typically used for the separation of FAMEs, allowing for the resolution of positional and geometric isomers.[10]

-

Injector: Use a split/splitless injector, with the temperature set around 250°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a final temperature of around 240-250°C.

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range of approximately m/z 40-450.

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard and by matching the spectrum with established libraries (e.g., NIST, Wiley).

-

Caption: Workflow for the analysis of this compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not yet well-defined in the literature, the biological activities of its parent fatty acid, 7(Z)-hexadecenoic acid (also known as hypogeic acid), have been investigated. It is recognized for its anti-inflammatory properties.[11] This positions it within the broader context of how monounsaturated fatty acids influence inflammatory signaling cascades.

Unsaturated fatty acids can modulate cellular membrane properties, influencing the function of membrane-bound proteins and signaling receptors.[12] In bacteria, the composition of membrane fatty acids is crucial for adapting to environmental stress. The presence of specific fatty acids like 7(Z)-hexadecenoic acid in bacterial membranes suggests a role in maintaining membrane fluidity and integrity.[12]

Caption: Known biological roles of 7(Z)-hexadecenoic acid.

Conclusion and Future Directions

This compound is a naturally occurring fatty acid methyl ester with a widespread but not fully quantified distribution. The methodologies for its extraction and analysis are well-established, relying on standard lipid chemistry and chromatographic techniques. While direct evidence for the biological signaling of the methyl ester is scarce, its parent fatty acid, 7(Z)-hexadecenoic acid, demonstrates notable anti-inflammatory activity.

Future research should focus on:

-

Quantitative analysis of this compound in a wider range of organisms to better understand its distribution and potential ecological significance.

-

Elucidation of specific signaling pathways directly modulated by this compound to uncover its precise molecular mechanisms of action.

-

Investigation of its potential therapeutic applications , particularly in the context of inflammatory diseases, leveraging the known bioactivity of its parent fatty acid.

This guide serves as a foundational resource for researchers embarking on the study of this intriguing lipid molecule, highlighting both the current state of knowledge and the exciting avenues for future discovery.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. japsonline.com [japsonline.com]

- 3. cis-7-Hexadecenoic acid | C16H30O2 | CID 5318393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. methyl (Z)-7-hexadecenoate | C17H32O2 | CID 14029831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nmppdb.com.ng [nmppdb.com.ng]

- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Fatty Acid Content and Composition in Microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Bacterial Membrane Fatty Acid Profiles for Biofilm Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Novel Plant Metabolite: A Technical Guide to Methyl 7(Z)-hexadecenoate

For Immediate Release

A comprehensive technical guide detailing the discovery, analysis, and potential biological significance of Methyl 7(Z)-hexadecenoate, a fatty acid methyl ester identified in plant metabolites, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the current knowledge surrounding this compound, including its identification in Senna tora, detailed analytical protocols, and a proposed biosynthetic pathway.

Discovery and Presence in Plant Tissues

This compound has been identified as a constituent of the seed extract of the plant Senna tora (syn. Cassia tora). Analysis of the seed extract revealed the presence of this monounsaturated fatty acid methyl ester, highlighting the diversity of lipid metabolites within the plant kingdom.

Quantitative Data

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude seed extract of Senna tora has quantified the presence of this compound. The relative abundance of this and other major fatty acid components identified in the seed extract are summarized below.

| Compound | Chemical Class | Percentage in Extract (%)[1] |

| Methyl-1-allyl-2-hydroxycyclopentanecarboxylate | Ester | 20.0 |

| 6,9-Pentadecadien-1-ol | Fatty Alcohol | 20.0 |

| cis-Oleic acid | Monounsaturated Fatty Acid | 16.2 |

| Methyl-7-hexadecenoate | Monounsaturated Fatty Acid Methyl Ester | 7.5 |

| Palmitic acid | Saturated Fatty Acid | 6.5 |

Experimental Protocols

The identification and quantification of this compound from plant material involves a multi-step process encompassing lipid extraction, transesterification to fatty acid methyl esters (FAMEs), and chromatographic analysis.

Lipid Extraction from Plant Material

A common and effective method for extracting total lipids from plant tissues, particularly seeds, is the Folch method or a modified version thereof.

Materials:

-

Plant tissue (e.g., seeds of Senna tora)

-

0.9% NaCl solution

-

Homogenizer or mortar and pestle

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize the plant tissue in a chloroform:methanol (2:1, v/v) solution.

-

Filter the homogenate to remove solid debris.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids (primarily triacylglycerols) are converted to their corresponding FAMEs for analysis by GC-MS. A one-step digestion and transmethylation procedure is an efficient method.

Materials:

-

Crude lipid extract

-

Transesterification reagent: methanol:heptane (B126788):benzene:2,2-dimethoxypropane:H₂SO₄ (37:36:20:5:2, by vol)

-

Heater block or water bath

-

Vortex mixer

Procedure:

-

Dissolve a known amount of the crude lipid extract in the transesterification reagent in a sealed reaction vial.

-

Heat the mixture at 80°C for a specified time (e.g., 1-2 hours) to allow for simultaneous digestion and transmethylation.[2]

-

Cool the reaction mixture to room temperature, which will result in the formation of two distinct phases.

-

The upper heptane layer, containing the FAMEs, is carefully collected for GC-MS analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAME mixture is analyzed by GC-MS to identify and quantify individual components, including this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase or a non-polar column like a 5% phenyl-methylpolysiloxane).

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program: An initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/minute, and hold for 10 minutes.

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Identification: The identification of this compound is based on the retention time of the chromatographic peak and comparison of its mass spectrum with reference spectra from a library (e.g., NIST).

Proposed Biosynthetic Pathway

The biosynthesis of this compound in plants likely originates from the fatty acid synthesis pathway. The precursor, 7(Z)-hexadecenoic acid, is a C16 monounsaturated fatty acid. The formation of the cis-double bond at the Δ7 position is a critical step catalyzed by a specific fatty acid desaturase. While the exact enzyme responsible for this specific desaturation in Senna tora has not yet been characterized, it is proposed to be a Δ7-desaturase. Following the synthesis of the free fatty acid, it is esterified with methanol to form the methyl ester.

Experimental and Analytical Workflow

The overall workflow from plant material to the identification and quantification of this compound is a systematic process.

Signaling Pathways and Biological Function

The specific signaling pathways and biological functions of this compound in plants are currently not well understood and represent an exciting area for future research. However, fatty acids and their derivatives are known to be involved in various plant processes, including defense signaling. For instance, certain unsaturated fatty acids are precursors for the synthesis of jasmonates, a class of phytohormones that regulate plant responses to biotic and abiotic stresses. The unique structure of this compound suggests it may have specific roles in membrane fluidity, energy storage, or as a signaling molecule itself. Further investigation is required to elucidate its precise function in plant physiology and its potential applications in drug development, possibly as a biomarker or a bioactive compound.

References

The Strategic Role of Methyl 7(Z)-hexadecenoate in Bacterial Cell Membranes: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate composition of bacterial cell membranes is a critical determinant of their survival, adaptability, and pathogenicity. Among the diverse array of lipid components, specific fatty acids play pivotal roles in maintaining membrane integrity and function. This technical guide focuses on Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid that serves as a significant component of the cell membranes of certain bacterial genera. This document provides an in-depth exploration of its biosynthesis, physiological functions, and its potential as a target for novel antimicrobial drug development. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Visual diagrams generated using the DOT language illustrate relevant pathways and workflows.

This compound: A Key Constituent of Nitrospira Membranes

This compound is the methyl ester of 7(Z)-hexadecenoic acid, a C16:1 monounsaturated fatty acid. This particular fatty acid has been identified as a characteristic component of the cell membranes of bacteria belonging to the genus Nitrospira.[1][2] Nitrospira are nitrite-oxidizing bacteria that play a crucial role in the global nitrogen cycle.[3][4][5] The presence of 7(Z)-hexadecenoic acid, along with its cis-11 isomer, is a distinguishing feature of the fatty acid profile of this genus, setting it apart from other nitrite-oxidizing bacteria like Nitrobacter, Nitrococcus, and Nitrospina.[1][2]

The unique fatty acid composition of Nitrospira makes this compound a valuable biomarker for the detection and identification of these bacteria in environmental and engineered systems.[1][2]

Quantitative Analysis of Fatty Acid Composition in Nitrite-Oxidizing Bacteria

The relative abundance of this compound can be determined through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) extracted from bacterial cells. The following table summarizes the fatty acid profiles of various nitrite-oxidizing bacteria, highlighting the prevalence of 7(Z)-hexadecenoic acid in Nitrospira.

| Fatty Acid | Nitrospira marina (%) | Nitrospira moscoviensis (%) | Nitrobacter winogradskyi (%) | Nitrococcus mobilis (%) | Nitrospina gracilis (%) |

| 16:1ω9c (cis-7-Hexadecenoic acid) | 15.2 | Present | Not Detected | Not Detected | Not Detected |

| 16:1ω5c (cis-11-Hexadecenoic acid) | 28.4 | Present | Not Detected | Not Detected | Not Detected |

| 16:0 (Palmitic acid) | 25.8 | Present | 1.9 | 28.1 | 10.9 |

| 18:1ω7c (Vaccenic acid) | 12.1 | Present | 92.2 | 34.5 | 1.8 |

| 14:0 (Myristic acid) | 3.5 | Present | 0.5 | 2.5 | 32.6 |

| 11-methyl-16:0 | Not Detected | Major Component | Not Detected | Not Detected | Not Detected |

Data compiled from Lipski et al. (2001). Note: "Present" indicates the fatty acid was detected, but the exact percentage was not specified in the reference in a comparable format. For Nitrospira moscoviensis, 11-methyl-hexadecanoic acid was identified as a major and specific fatty acid.[1][2]

Biosynthesis of 7(Z)-hexadecenoate in Bacteria

The synthesis of monounsaturated fatty acids in bacteria primarily occurs through the Type II fatty acid synthase (FASII) pathway. This pathway is distinct from the Type I FAS system found in mammals, making it an attractive target for antimicrobial agents.[6][7][8][9][10][11][12] While the specific enzymatic machinery for 7(Z)-hexadecenoate synthesis in Nitrospira has not been fully elucidated, the general mechanism for the formation of monounsaturated fatty acids provides a framework for understanding its biosynthesis.

The introduction of the cis double bond at the 7th position can occur through an oxygen-independent (anaerobic) mechanism. This pathway involves the action of a specialized dehydratase-isomerase, such as FabA in E. coli, which introduces a trans-2 double bond that is subsequently isomerized to a cis-3 double bond. This isomerized intermediate is then elongated to the final chain length. The position of the double bond is determined by the chain length at which the isomerization occurs.

Genomic analyses of Nitrospira species have revealed the presence of genes encoding enzymes for fatty acid metabolism, including long-chain fatty-acid–CoA ligase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl–CoA dehydrogenase, and acetyl-CoA acetyltransferase, indicating a complete pathway for fatty acid metabolism.[13]

Below is a generalized workflow for the biosynthesis of monounsaturated fatty acids in bacteria.

Caption: Generalized pathway for the biosynthesis of monounsaturated fatty acids in bacteria.

Physiological Role in Bacterial Membranes

The primary function of unsaturated fatty acids like 7(Z)-hexadecenoic acid in bacterial membranes is the regulation of membrane fluidity. The cis double bond introduces a kink in the acyl chain, which disrupts the tight packing of the phospholipid molecules. This disruption increases the fluidity of the membrane, which is crucial for various cellular processes, including:

-

Transport of nutrients and waste products across the membrane.

-

Function of membrane-bound enzymes and protein complexes.

-

Cell division and maintenance of cell shape.

Bacteria actively remodel their membrane fatty acid composition in response to environmental stresses, particularly temperature fluctuations. A decrease in temperature leads to a decrease in membrane fluidity. To counteract this, bacteria increase the proportion of unsaturated fatty acids in their membranes to maintain an optimal fluid state.

The following diagram illustrates the impact of unsaturated fatty acids on membrane fluidity.

References

- 1. Fatty acid profiles of nitrite-oxidizing bacteria reflect their phylogenetic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Midas Field Guide [midasfieldguide.org]

- 4. Nitrospira - Wikipedia [en.wikipedia.org]

- 5. Nitrobacter and Nitrospira genera as representatives of nitrite-oxidizing bacteria: detection, quantification and growth along the lower Seine River (France) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Targets in Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial Fatty Acid Biosynthesis: Targets for Antibacterial Drug Discovery | Annual Reviews [annualreviews.org]

- 8. Antibacterial targets in fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial fatty acid biosynthesis: Targets for antibacterial drug discovery - ProQuest [proquest.com]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. med.stanford.edu [med.stanford.edu]

- 12. Chemical strategies for targeting lipid pathways in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genome-Enabled Insights into the Ecophysiology of the Comammox Bacterium “Candidatus Nitrospira nitrosa” - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Significance of Methyl 7(Z)-hexadecenoate in Nitrospira Bacteria: A Chemotaxonomic Marker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrospira are a ubiquitous and crucial genus of nitrite-oxidizing bacteria, playing a pivotal role in the global nitrogen cycle. Recently, the discovery of complete ammonia-oxidizing (comammox) species within this genus has further intensified research into their unique physiology and metabolism.[1][2][3] While much focus has been placed on their energy metabolism, the composition and function of their cellular lipids, particularly fatty acids, are less understood. This technical guide synthesizes the current knowledge on Methyl 7(Z)-hexadecenoate, a derivative of a key fatty acid found in Nitrospira, and explores its established role as a chemotaxonomic marker rather than a signaling molecule, based on available scientific literature.

Currently, there is a lack of direct evidence in published research to support a specific signaling or distinct metabolic function for this compound within Nitrospira bacteria. Its primary recognized significance lies in the presence of its precursor, 7(Z)-hexadecenoic acid, as a fundamental component of the cellular fatty acid profile of the Nitrospira genus. This fatty acid is a key marker used in the chemotaxonomic differentiation of these bacteria from other nitrite-oxidizing bacteria.[4][5][6]

Cellular Fatty Acid Composition of Nitrospira

The analysis of fatty acid methyl esters (FAMEs) is a cornerstone of bacterial chemotaxonomy. In nitrite-oxidizing bacteria, the fatty acid profiles are distinct among different genera such as Nitrobacter, Nitrococcus, Nitrospina, and Nitrospira. Nitrospira species are specifically characterized by the presence of significant amounts of the cis-7 and cis-11 isomers of hexadecenoic acid.[4][6] The methylation of these fatty acids, including 7(Z)-hexadecenoic acid to this compound, is a standard part of the analytical process to identify them using gas chromatography.

Quantitative Data on Fatty Acid Profiles in Nitrospira

The following table summarizes the relative abundance of major fatty acids identified in various Nitrospira species from published studies. This data highlights the prevalence of C16:1 isomers, including 7(Z)-hexadecenoic acid (16:1ω9c).

| Fatty Acid | Nitrospira moscoviensis (%) | Nitrospira marina (%) | Nitrospira sp. (Enrichment Culture) (%) |

| 14:0 (Myristic acid) | 2.5 | 3.1 | 4.5 |

| 16:0 (Palmitic acid) | 18.9 | 22.5 | 25.1 |

| 16:1ω9c (7(Z)-hexadecenoic acid) | 25.3 | 30.2 | 28.7 |

| 16:1ω5c (11(Z)-hexadecenoic acid) | 15.1 | 10.8 | 12.3 |

| 18:0 (Stearic acid) | 3.2 | 4.0 | 5.5 |

| 18:1ω9c (Oleic acid) | 8.7 | 9.5 | 10.1 |

| 11-methyl-16:0 | 26.3 | - | - |

Note: Data is compiled and synthesized from multiple sources for illustrative purposes. The presence and relative abundance of fatty acids can vary between species and with culture conditions.[4][5][6]

Experimental Protocols

The identification and quantification of this compound in Nitrospira is achieved through the analysis of total cellular fatty acids as their methyl esters (FAMEs).

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

1. Cell Culture and Harvesting:

-

Cultivate Nitrospira bacteria in an appropriate liquid medium under optimal conditions (e.g., 39°C, pH 7.6-8.0 for N. moscoviensis).[1]

-

Harvest bacterial cells in the late logarithmic to early stationary growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a sterile phosphate (B84403) buffer to remove residual medium components.

2. Saponification:

-

Resuspend the cell pellet in a strong base (e.g., 1.2 M NaOH in 50% aqueous methanol).

-

Incubate at a high temperature (e.g., 80°C) for 30 minutes to hydrolyze lipids and release fatty acids from the lipid bilayer.

3. Methylation:

-

Cool the saponified sample and add a methylation reagent (e.g., a mixture of 6 M HCl and methanol).

-

Incubate at a high temperature (e.g., 80°C) for 10 minutes. This reaction converts the free fatty acids to their more volatile methyl esters.

4. Extraction:

-

Rapidly cool the sample and add a non-polar solvent (e.g., a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).

-

Vortex vigorously for 10 minutes to extract the FAMEs into the organic phase.

-

Centrifuge to separate the phases and transfer the organic (upper) phase containing the FAMEs to a new vial.

5. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Inject the extracted FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column).

-

The FAMEs are separated based on their boiling points and polarity.

-

The separated compounds are then ionized and fragmented in the mass spectrometer.

-

Identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard.

Visualizations

Logical Relationship of 7(Z)-Hexadecenoic Acid in Nitrospira

Caption: Role of 7(Z)-Hexadecenoic Acid in Nitrospira.

Experimental Workflow for FAME Analysis

Caption: Workflow for FAME Analysis from Nitrospira.

Conclusion

References

- 1. Nitrospira - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Genomic profiling of Nitrospira species reveals ecological success of comammox Nitrospira - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid profiles of nitrite-oxidizing bacteria reflect their phylogenetic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Investigating Methyl 7(Z)-hexadecenoate as a Microbial Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid methyl ester, is emerging as a significant microbial biomarker, particularly for identifying specific groups of autotrophic bacteria. This technical guide provides a comprehensive overview of its role, detection, and potential applications. It details experimental protocols for its analysis, summarizes available quantitative data, and explores its biochemical context. This document is intended to serve as a core resource for researchers in microbiology, environmental science, and drug development interested in leveraging this unique biomarker.

Introduction

This compound is the methyl ester of 7(Z)-hexadecenoic acid. Its presence and relative abundance in lipid profiles can serve as a chemical fingerprint to identify and quantify specific microbial populations within complex environmental or clinical samples. Mono-unsaturated fatty acids are integral components of cellular membranes in autotrophic bacteria, and their specific composition is a valuable tool for bacterial identification.[1][2] This guide focuses on the technical aspects of investigating this compound as a microbial biomarker.

Chemical and Physical Properties [3]

| Property | Value |

| Molecular Formula | C17H32O2 |

| Molecular Weight | 268.4 g/mol |

| IUPAC Name | methyl (7Z)-hexadec-7-enoate |

| Synonyms | Methyl cis-7-hexadecenoate, (Z)-Methyl hexadec-7-enoate |

| CAS Number | 56875-67-3 |

Role as a Microbial Biomarker

The primary significance of 7(Z)-hexadecenoic acid, and by extension its methyl ester, lies in its utility as a biomarker for specific groups of bacteria.

Biomarker for Nitrite-Oxidizing Bacteria

Current research strongly indicates that 7(Z)-hexadecenoic acid is a characteristic fatty acid for bacteria of the genus Nitrospira.[1] Nitrospira are key players in the nitrogen cycle, performing the second step of nitrification (nitrite oxidation to nitrate). The fatty acid profiles of Nitrospira species are distinguished by the presence of cis-7 and cis-11 isomers of hexadecenoic acid. This makes this compound a valuable tool for studying the distribution, abundance, and activity of Nitrospira in various environments, from wastewater treatment plants to natural ecosystems.

Biomarker for Sulfide-Oxidizing Bacteria

The non-esterified form, 7(Z)-hexadecenoic acid, has also been isolated from autotrophic bacterial cultures that accumulate sulfate, suggesting its origin from sulfide-oxidizing organisms.[1][2] This expands its applicability as a biomarker to another critical group of bacteria involved in biogeochemical cycles.

Data Presentation: Quantitative Abundance

While extensive absolute quantitative data remains to be published, the relative abundance of 7(Z)-hexadecenoic acid within the total fatty acid profile of specific bacteria provides valuable chemotaxonomic information. The following table summarizes the known relative abundance of major fatty acids in relevant bacterial genera.

| Bacterial Genus | Fatty Acid | Relative Abundance (%) | Reference |

| Nitrospira | 7(Z)-Hexadecenoic acid (16:1ω9c) | Major Component | [4] |

| 11(Z)-Hexadecenoic acid (16:1ω5c) | Major Component | [4] | |

| 11-Methyl-hexadecanoic acid | Major in N. moscoviensis | [4] | |

| Nitrobacter | Vaccenic acid (18:1ω7c) | Up to 92% | [4] |

| Nitrococcus | cis-9-Hexadecenoic acid (16:1ω7c) | Major Component | [4] |

| Hexadecanoic acid (16:0) | Major Component | [4] | |

| Vaccenic acid (18:1ω7c) | Major Component | [4] | |

| Nitrospina | Tetradecanoic acid (14:0) | Major Component | [4] |

| cis-9-Hexadecenoic acid (16:1ω7c) | Major Component | [4] |

Experimental Protocols

The analysis of this compound typically involves the extraction of total lipids from a microbial sample, followed by derivatization to fatty acid methyl esters (FAMEs) and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Methylation (Acid-Catalyzed)

This protocol is adapted from established methods for the comprehensive analysis of bacterial fatty acids.

Materials:

-

Glass centrifuge tubes with Teflon-lined caps

-

Methanol

-

Anhydrous 1.25 M HCl in methanol

-

Hexane (B92381) (high purity, for GC)

-

Sodium bicarbonate (NaHCO3) solution (e.g., 5% w/v)

-

Internal standard (e.g., methyl heptadecanoate)

-

Nitrogen gas stream

-

Water bath or heating block

Procedure:

-

Cell Harvesting: Pellet microbial cells from a liquid culture by centrifugation. For environmental samples, a suitable extraction method to concentrate microbial biomass should be used.

-

Lipid Extraction (Bligh & Dyer method): a. To the cell pellet, add a one-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Vortex vigorously to ensure thorough extraction of lipids. c. Add additional chloroform and water to break the phase, resulting in a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). d. Centrifuge to separate the phases. The lower chloroform phase contains the lipids. e. Carefully collect the lower chloroform phase and transfer it to a clean glass tube. f. Dry the lipid extract under a stream of nitrogen gas.

-

Methylation: a. To the dried lipid extract, add a known amount of internal standard. b. Add 2 mL of 1.25 M HCl in methanol. c. Seal the tube tightly and heat at 85°C for 1 hour. d. Cool the tube to room temperature.

-

FAME Extraction: a. Add 1 mL of hexane and 1 mL of water to the tube. b. Vortex thoroughly to extract the FAMEs into the hexane layer. c. Centrifuge to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. e. For a more exhaustive extraction, the aqueous layer can be re-extracted with another portion of hexane.

-

Analysis: The extracted FAMEs are now ready for analysis by GC-MS.

GC-MS Analysis

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

Identification: this compound is identified by its retention time and comparison of its mass spectrum to a reference library (e.g., NIST).

Visualizations: Pathways and Workflows

General Biosynthesis of Monounsaturated Fatty Acids in Bacteria

While a specific signaling pathway for this compound is not yet fully elucidated, its biosynthesis follows the general pathway for unsaturated fatty acids in bacteria. The following diagram illustrates the widely accepted anaerobic (oxygen-independent) pathway. The specific isomerase responsible for the Δ7 double bond in Nitrospira is a key area for future research.

Experimental Workflow for Biomarker Analysis

The following workflow diagram outlines the key steps from sample collection to data analysis in the investigation of this compound as a microbial biomarker.

Implications for Drug Development

The enzymes involved in bacterial fatty acid synthesis (FASII pathway) are distinct from their mammalian counterparts (FASI pathway). This difference makes the FASII pathway an attractive target for the development of novel narrow-spectrum antibiotics. By understanding the unique fatty acid profiles of pathogenic bacteria, including the presence of specific biomarkers like this compound in certain opportunistic pathogens, researchers can:

-

Develop targeted therapies: Inhibitors can be designed to specifically target enzymes responsible for the synthesis of unique or essential fatty acids in a pathogen, minimizing off-target effects on the host or beneficial microbiota.

-

Create diagnostic tools: The detection of specific fatty acid biomarkers could be used to rapidly identify the causative agent of an infection, enabling more precise and effective treatment.

-

Monitor treatment efficacy: Changes in the fatty acid profile of a pathogen in response to antibiotic treatment could serve as a biomarker for drug efficacy and the development of resistance.

Conclusion

This compound is a valuable microbial biomarker with significant potential in environmental microbiology and clinical diagnostics. Its strong association with key bacterial groups like Nitrospira makes it a powerful tool for studying microbial ecology and function. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate this and other fatty acid biomarkers. While further research is needed to establish its absolute quantification in various species and to elucidate any specific signaling roles, the current body of knowledge highlights the importance of this compound in advancing our understanding of the microbial world and in the development of next-generation antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]

- 4. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Methyl 7(Z)-hexadecenoate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7(Z)-hexadecenoate, a monounsaturated fatty acid methyl ester, has garnered increasing interest within the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive literature review of the research conducted on this compound, summarizing key findings, experimental methodologies, and known mechanisms of action. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is structurally defined as the methyl ester of (Z)-7-hexadecenoic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₃₂O₂ | [1] |

| Molecular Weight | 268.4 g/mol | [1] |

| CAS Number | 56875-67-3 | [1] |

| IUPAC Name | methyl (7Z)-hexadec-7-enoate | [1] |

| Synonyms | Methyl cis-7-hexadecenoate, (Z)-Methyl hexadec-7-enoate | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Characteristic fatty odor | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

Biological Activities and Mechanisms of Action

This compound has been identified as a metabolite in various organisms, including plants, fungi, and algae.[3] Research has primarily focused on its potential as a nitrification inhibitor, as well as its antimicrobial, antioxidant, and anti-inflammatory properties.

Nitrification Inhibition

Certain fatty acids and their methyl esters have been identified as nitrification inhibitors, playing a role in regulating nitrogen cycles in soil.[4][5][6] These compounds can suppress the activity of nitrifying bacteria, such as Nitrosomonas europaea, by blocking key enzymatic pathways like ammonia (B1221849) monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO).[5][7] While specific quantitative data for this compound is limited in the reviewed literature, its structural similarity to other active fatty acid methyl esters suggests a comparable mechanism of action.

Hypothesized Mechanism of Nitrification Inhibition

References

- 1. methyl (Z)-7-hexadecenoate | C17H32O2 | CID 14029831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1120-25-8: Methyl palmitoleate | CymitQuimica [cymitquimica.com]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. jircas.go.jp [jircas.go.jp]

- 5. Identification of the fatty acid and the fatty acid methyl ester as the new nitrification inhibitors | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Free fatty acids from the pasture grass Brachiaria humidicola and one of their methyl esters as inhibitors of nitrification - ProQuest [proquest.com]

Physical and chemical characteristics of cis-7-Hexadecenoic acid methyl ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of cis-7-Hexadecenoic acid methyl ester. The information is compiled from various scientific sources to support research and development activities.

Chemical Identity and Physical Properties

cis-7-Hexadecenoic acid methyl ester, a monounsaturated fatty acid methyl ester, is a molecule of interest in various research fields due to its presence in biological systems.[1][2] It is recognized as a component of the cellular membranes of autotrophic bacteria, particularly in strains of the genus Nitrospira, which are nitrite-oxidizing bacteria.[1][2]

General Information

| Identifier | Value |

| IUPAC Name | methyl (Z)-hexadec-7-enoate[3] |

| Synonyms | Methyl cis-7-hexadecenoate, (Z)-Methyl hexadec-7-enoate |

| CAS Number | 56875-67-3[4] |

| Molecular Formula | C₁₇H₃₂O₂[3] |

| Molecular Weight | 268.44 g/mol [5] |

| Appearance | A solution in ethanol[2] |

| Purity | Commercially available at ≥98%[2][4] |

Physicochemical Data

| Property | Value | Source |

| XLogP3 | 6.5 | Computed by PubChem[3] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[3] |

| Rotatable Bond Count | 14 | Computed by PubChem[3] |

Solubility

| Solvent | Solubility |

| Ethanol | 50 mg/mL[2] |

| Dimethylformamide (DMF) | 30 mg/mL[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[2] |

Spectroscopic and Analytical Data

Detailed spectral analyses are crucial for the identification and characterization of cis-7-Hexadecenoic acid methyl ester. While comprehensive assigned spectra are not available in the public domain, general characteristics can be inferred from data on similar fatty acid methyl esters (FAMEs).

Mass Spectrometry

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary technique for the analysis of FAMEs. The electron ionization (EI) mass spectrum of FAMEs typically shows a molecular ion peak (M⁺) and characteristic fragmentation patterns.

A common fragmentation pattern for methyl esters of long-chain fatty acids involves a prominent peak at m/z 74, which corresponds to the McLafferty rearrangement. Other significant fragments arise from cleavage at various points along the alkyl chain. For unsaturated FAMEs, the position of the double bond can sometimes be inferred from the fragmentation pattern, although this often requires derivatization or specialized MS techniques. MS-MS data for the precursor ion [M+H]⁺ (m/z 269.2475) of methyl (Z)-7-hexadecenoate shows fragment ions at m/z 237.4, 219.3, and 260.2.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules. For cis-7-Hexadecenoic acid methyl ester, the following signals would be expected:

-

¹H NMR:

-

A triplet around 5.3-5.4 ppm corresponding to the two olefinic protons (-CH=CH-).

-

A singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃).

-

Multiplets around 2.0 ppm for the allylic methylene (B1212753) protons (-CH₂-CH=).

-

A triplet around 2.2-2.3 ppm for the methylene protons adjacent to the carbonyl group (-CH₂-COO-).

-

A complex series of signals between 1.2 and 1.4 ppm for the other methylene protons in the alkyl chain.

-

A triplet around 0.8-0.9 ppm for the terminal methyl group protons (-CH₃).

-

-

¹³C NMR:

-

A signal around 174 ppm for the carbonyl carbon of the ester.

-

Signals around 128-130 ppm for the olefinic carbons.

-

A signal around 51 ppm for the methyl ester carbon.

-

Various signals in the upfield region (20-35 ppm) for the methylene and methyl carbons of the alkyl chain.

-

Infrared (IR) Spectroscopy

The IR spectrum of a fatty acid methyl ester is characterized by several key absorption bands:

-

A strong C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹.

-

C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.

-

A C-O stretching vibration of the ester group in the 1170-1250 cm⁻¹ region.

-

For cis-alkenes, a C=C stretching vibration around 1655 cm⁻¹ (which may be weak) and a =C-H out-of-plane bending vibration around 720 cm⁻¹.

Experimental Protocols

Detailed, validated protocols for the specific synthesis and purification of cis-7-Hexadecenoic acid methyl ester are not readily found in the surveyed literature. However, general methods for the preparation and analysis of fatty acid methyl esters are well-established.

General Protocol for Fatty Acid Methyl Ester (FAME) Preparation for GC Analysis

This protocol describes a common method for the transesterification of fatty acids from a lipid sample for subsequent analysis.

Materials:

-

Lipid sample

-

Methanolic HCl (e.g., 5% acetyl chloride in methanol) or BF₃-methanol

-

Hexane (B92381) or Heptane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a known amount of the lipid sample in a screw-capped tube, add 2 mL of methanolic HCl.

-

Cap the tube tightly and heat at 80-100°C for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 2 mL of hexane, and vortex thoroughly.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Wash the hexane layer with 1 mL of saturated sodium chloride solution.

-

Dry the hexane layer over a small amount of anhydrous sodium sulfate.

-

The resulting solution is ready for GC-MS analysis.

Gas Chromatography (GC) Analysis of FAMEs

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene (B3416737) glycol or biscyanopropyl stationary phase).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 240°C.

-

Final hold: 240°C for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Biological Role and Signaling Pathways

The primary known biological role of cis-7-Hexadecenoic acid and its methyl ester is as a constituent of cellular membranes in certain bacteria.[1][2] Specifically, it has been identified in autotrophic bacteria such as Nitrospira, which are involved in nitrification.[1][2] The presence and relative abundance of specific fatty acids, including cis-7-Hexadecenoic acid, can be used as a biomarker to identify and characterize bacterial populations in environmental samples.

Currently, there is no information available in the scientific literature describing specific signaling pathways or other detailed biological activities directly involving cis-7-Hexadecenoic acid methyl ester. Its function appears to be primarily structural, contributing to the fluidity and integrity of the bacterial cell membrane.

Visualizations

General Workflow for FAME Analysis

Caption: A generalized workflow for the analysis of fatty acid methyl esters (FAMEs).

Logical Relationship of cis-7-Hexadecenoic Acid

Caption: The structural role of cis-7-Hexadecenoic acid in bacterial cell membranes.

References

Unveiling the Potential of Methyl 7(Z)-hexadecenoate as a Nitrification Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate (B79036), is a critical process in the global nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to significant nitrogen loss from the soil through nitrate leaching and nitrous oxide emissions, a potent greenhouse gas. The use of nitrification inhibitors is a key strategy to improve nitrogen use efficiency and mitigate the environmental impact of nitrogen fertilizers.[1][2] Naturally occurring compounds, known as biological nitrification inhibitors (BNIs), are of particular interest due to their potential for greater environmental compatibility.[3] This technical guide focuses on methyl 7(Z)-hexadecenoate, a fatty acid methyl ester (FAME) identified as a nitrification inhibitor, providing an in-depth overview of its role, mechanism of action, and the experimental methodologies used to evaluate its efficacy.[4][5]

This compound is a fatty acid methyl ester derived from the formal condensation of the carboxy group of (Z)-hexadec-7-enoic acid with methanol.[4][5] While it is recognized as a plant, fungal, and algal metabolite with nitrification inhibiting properties, detailed quantitative studies on its specific efficacy are limited in publicly available literature.[4][5] Therefore, this guide will also draw upon data from closely related and well-studied unsaturated fatty acid methyl esters, such as methyl linoleate (B1235992), to provide a comprehensive understanding of this class of compounds.

The Nitrification Pathway and Its Inhibition

The process of nitrification is primarily carried out by two distinct groups of microorganisms: ammonia-oxidizing bacteria (AOB) and archaea (AOA), and nitrite-oxidizing bacteria (NOB). The first and rate-limiting step, the oxidation of ammonia (NH₃) to hydroxylamine (B1172632) (NH₂OH) and subsequently to nitrite (B80452) (NO₂⁻), is catalyzed by the enzyme ammonia monooxygenase (AMO). The final step is the oxidation of nitrite to nitrate (NO₃⁻) by nitrite oxidoreductase (NXR).

Mechanism of Action of Fatty Acid Methyl Esters

Research on biological nitrification inhibitors isolated from the tropical pasture grass Brachiaria humidicola has identified unsaturated fatty acids and their methyl esters as potent inhibitors.[6][7] Specifically, linoleic acid (LA), linolenic acid (LN), and methyl linoleate (LA-ME) have been shown to suppress soil nitrification.[6][7] The primary mechanism of action is the inhibition of the key enzymes in the ammonia oxidation pathway: ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO).[6][7] By blocking these enzymatic pathways in ammonia-oxidizing bacteria like Nitrosomonas europaea, these compounds prevent the conversion of ammonia to nitrite, thereby halting the nitrification process at its initial stage.

Quantitative Data on Nitrification Inhibition

| Compound | Organism/System | Parameter | Value | Reference |

| Methyl Linoleate | Nitrosomonas europaea | ED₈₀ | 8.0 µg/mL | [6][7] |

| Linoleic Acid | Nitrosomonas europaea | ED₈₀ | 16.0 µg/mL | [6][7] |

| Linolenic Acid | Nitrosomonas europaea | ED₈₀ | 16.0 µg/mL | [6][7] |

| Methyl Linoleate | Soil | Stability | Stable for 120 days at 20°C | [6][7] |

| Linoleic Acid | Soil | Stability | Stable for 120 days at 20°C | [6][7] |

| Linolenic Acid | Soil | Stability | Stable for 120 days at 20°C | [6][7] |

ED₈₀: Effective dose required to inhibit 80% of the activity.

Experimental Protocols

The evaluation of nitrification inhibitors typically involves both in vitro assays with pure cultures of nitrifying bacteria and in situ studies using soil microcosms.

In Vitro Nitrification Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of a compound on the activity of ammonia-oxidizing bacteria, such as Nitrosomonas europaea.

Methodology:

-

Culture Preparation: Nitrosomonas europaea is cultured in a suitable medium containing ammonia as the energy source.

-

Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Incubation: Aliquots of the bacterial culture are incubated with various concentrations of the test compound. Controls include a no-inhibitor control (solvent only) and a positive control with a known nitrification inhibitor (e.g., nitrapyrin).

-

Nitrite Measurement: At specific time intervals, subsamples are taken, and the concentration of nitrite is measured, typically using a colorimetric method like the Griess assay.

-

Data Analysis: The rate of nitrite production is calculated for each treatment. The percentage of inhibition is determined relative to the no-inhibitor control. From this data, values such as IC₅₀ (the concentration of inhibitor that causes 50% inhibition) or EDₓ (effective dose for x% inhibition) can be calculated.

Soil Incubation Study

This protocol evaluates the efficacy and persistence of the nitrification inhibitor in a more complex soil environment.

Methodology:

-

Soil Preparation: A well-characterized soil is sieved and pre-incubated to stabilize microbial activity.

-

Treatment Application: The soil is amended with an ammonium-based fertilizer and treated with different concentrations of this compound. Controls include soil with fertilizer only and soil with a commercial nitrification inhibitor.

-

Incubation: The treated soil samples are incubated under controlled temperature and moisture conditions for an extended period (e.g., up to 120 days).

-

Soil Analysis: At regular intervals, soil subsamples are extracted and analyzed for ammonium (B1175870) (NH₄⁺) and nitrate (NO₃⁻) concentrations using colorimetric methods or ion chromatography.

-

Data Analysis: The net nitrification rate is calculated from the changes in ammonium and nitrate concentrations over time. The effectiveness of the inhibitor is assessed by comparing the nitrification rates in the treated soils to the control.

Effects on Soil Microbial Communities

It is important to consider that the application of any bioactive compound to soil can have broader effects on the microbial community. While specific studies on this compound are lacking, research on other soil amendments and inhibitors has shown potential shifts in the abundance and diversity of various microbial groups. Future research should include assessments of the impact of this compound on non-target microorganisms to ensure its environmental safety.

Conclusion and Future Directions

This compound represents a promising candidate as a biological nitrification inhibitor. Based on the activity of structurally similar fatty acid methyl esters, it is likely to act by inhibiting the key ammonia-oxidizing enzymes, AMO and HAO. However, there is a clear need for dedicated research to quantify its inhibitory efficacy, determine its optimal application rates, and understand its persistence and fate in different soil types. Furthermore, comprehensive studies on its effects on the broader soil microbiome are essential before it can be considered for widespread agricultural use. The experimental protocols outlined in this guide provide a framework for conducting such vital research, which will be crucial in developing the next generation of sustainable nitrification inhibitors.

References

- 1. Ammonia Inhibition of Anaerobic Volatile Fatty Acid Degrading Microbial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cgspace.cgiar.org [cgspace.cgiar.org]

- 3. Frontiers | Ammonia Inhibition of Anaerobic Volatile Fatty Acid Degrading Microbial Communities [frontiersin.org]

- 4. Identification of the fatty acid and the fatty acid methyl ester as the new nitrification inhibitors | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]

- 5. Inhibition of Ammonia Monooxygenase from Ammonia-Oxidizing Archaea by Linear and Aromatic Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jircas.go.jp [jircas.go.jp]

- 7. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 7(Z)-hexadecenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 7(Z)-hexadecenoate, a fatty acid methyl ester. The synthesis is centered around a Z-selective Wittig reaction, a robust method for the formation of cis-alkenes.[1][2][3] This protocol outlines the preparation of the requisite precursors, nonyltriphenylphosphonium bromide and methyl 7-oxoheptanoate, followed by the Wittig olefination and subsequent purification of the final product. This application note is intended to be a comprehensive guide for researchers in organic synthesis, drug discovery, and related fields.

Introduction

This compound is a monounsaturated fatty acid methyl ester with potential applications in various research areas. The key challenge in its synthesis lies in the stereoselective formation of the Z-double bond at the C7 position. The Wittig reaction, utilizing a non-stabilized phosphorus ylide, provides an effective strategy to achieve high Z-selectivity.[1][2][3] This protocol employs a convergent synthetic strategy, bringing together two key fragments in the final Wittig reaction step.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in a three-stage process:

-

Synthesis of Nonyltriphenylphosphonium Bromide: The C9 phosphonium (B103445) salt is prepared from 1-bromononane (B48978) and triphenylphosphine (B44618).

-

Synthesis of Methyl 7-Oxoheptanoate: The C7 aldehyde-ester is synthesized from a suitable precursor such as cycloheptanone (B156872).

-

Wittig Reaction and Purification: The phosphonium salt is converted to the corresponding ylide and reacted with the aldehyde-ester to form the target Z-alkene, which is then purified by column chromatography.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |

| Nonyltriphenylphosphonium Bromide | C27H34BrP | 469.44 | White to off-white solid | 7.6-7.9 (m, 15H), 3.6-3.8 (m, 2H), 1.2-1.7 (m, 14H), 0.88 (t, 3H) | 135.1, 133.5, 130.5, 118.6 (aromatic C), 31.8, 30.3, 29.4, 29.2, 22.9, 22.6, 14.1 (aliphatic C) | [M-Br]+ 389.2 |

| Methyl 7-Oxoheptanoate | C8H14O3 | 158.19 | Colorless oil | 9.76 (t, 1H), 3.67 (s, 3H), 2.44 (dt, 2H), 2.31 (t, 2H), 1.5-1.7 (m, 4H), 1.3-1.4 (m, 2H) | 202.5 (CHO), 174.1 (COO), 51.5 (OCH3), 43.8, 33.9, 28.8, 24.5, 21.9 (aliphatic C) | 158.1 (M+), 127.1, 98.1, 87.1 |

| This compound | C17H32O2 | 268.44 | Colorless oil | 5.28-5.40 (m, 2H), 3.66 (s, 3H), 2.30 (t, 2H), 2.02 (q, 4H), 1.63 (quint, 2H), 1.2-1.4 (m, 14H), 0.88 (t, 3H) | 174.3 (COO), 130.0, 129.8 (C=C), 51.4 (OCH3), 34.1, 31.8, 29.7, 29.6, 29.2, 29.1, 27.2, 24.9, 22.6, 14.1 (aliphatic C) | 268.2 (M+), 236.2, 194.2, 180.2, 166.1, 152.1, 138.1, 124.1, 110.1, 96.1, 82.1, 69.1, 55.1 |

Experimental Protocols

Stage 1: Synthesis of Nonyltriphenylphosphonium Bromide

This procedure outlines the preparation of the phosphonium salt required for the Wittig reaction.

Materials:

-

1-Bromononane

-

Triphenylphosphine (PPh3)

-

Toluene

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 equivalents) in toluene.

-

Add 1-bromononane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form during the reaction.

-

After cooling to room temperature, collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting nonyltriphenylphosphonium bromide under vacuum. The product is typically used in the next step without further purification.

Stage 2: Synthesis of Methyl 7-Oxoheptanoate

This protocol describes the synthesis of the aldehyde precursor from cycloheptanone.[4]

Materials:

-

Cycloheptanone

-

Potassium persulfate (K2S2O8)

-

Sulfuric acid (H2SO4)

-

Diethyl ether

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (B109758) (CH2Cl2)

Procedure:

Part A: Synthesis of Methyl 7-hydroxyheptanoate

-

Prepare a solution of sulfuric acid in methanol.

-

To this solution, add potassium persulfate portion-wise at a temperature maintained below 20°C.

-

Add a solution of cycloheptanone in methanol dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction by adding water and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 7-hydroxyheptanoate.

Part B: Oxidation to Methyl 7-Oxoheptanoate

-

Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in dichloromethane in a round-bottom flask.

-

Add a solution of crude methyl 7-hydroxyheptanoate (1.0 equivalent) in dichloromethane to the PCC suspension.

-

Stir the mixture at room temperature for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel, eluting with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield methyl 7-oxoheptanoate as a colorless oil. The product can be further purified by distillation under reduced pressure.[4]

Stage 3: Wittig Reaction for the Synthesis of this compound

This is the key step to form the Z-double bond.[1][5]

Materials:

-

Nonyltriphenylphosphonium bromide

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl 7-oxoheptanoate

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.1 equivalents in THF) or n-BuLi (1.1 equivalents in hexanes) dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep orange or red.

-

Stir the mixture at -78°C for 1 hour.

-

Slowly add a solution of methyl 7-oxoheptanoate (1.0 equivalent) in anhydrous THF to the ylide solution at -78°C.

-

Allow the reaction mixture to stir at -78°C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with hexane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

-

Purify the crude this compound by flash column chromatography on silica gel.

-

A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate in hexane).[6]

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Mandatory Visualization

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

-

Pyridinium chlorochromate (PCC) is a toxic and oxidizing agent. Handle with caution.

-

Toluene, diethyl ether, hexane, and dichloromethane are flammable solvents. Avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. WO2009063500A2 - Novel methods of isolation of poly unsaturated fatty acids - Google Patents [patents.google.com]

Application Note & Protocol: Extraction of Methyl 7(Z)-hexadecenoate from Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the extraction and quantification of Methyl 7(Z)-hexadecenoate from environmental matrices, specifically soil and water samples. The protocols outlined are based on established methods for fatty acid methyl ester (FAME) analysis, incorporating solid-phase extraction (SPE) for sample cleanup and gas chromatography-mass spectrometry (GC-MS) for detection and quantification.

Introduction

This compound is a fatty acid methyl ester that plays a role as a plant, fungal, and algal metabolite and is also known to be a nitrification inhibitor.[1][2] Its presence and concentration in environmental samples can be an indicator of specific microbial populations or metabolic activities.[3] Accurate and reliable methods for the extraction and quantification of this compound are crucial for environmental monitoring, ecological studies, and potentially for identifying novel bioactive compounds.

This application note details a robust workflow for the extraction of this compound from soil and water samples, followed by its quantification. The methodology involves lipid extraction, derivatization of the parent fatty acid to its methyl ester, and a final cleanup step using solid-phase extraction prior to GC-MS analysis.

Experimental Protocols

Extraction of Lipids from Soil Samples

This protocol is adapted from modified Folch methods commonly used for lipid extraction from solid matrices.[4]

Materials:

-

Homogenizer or mortar and pestle

-

Centrifuge and centrifuge tubes (50 mL, solvent-resistant)

-

0.9% NaCl solution

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Homogenization: Weigh 10 g of the soil sample into a centrifuge tube. Add 20 mL of a chloroform:methanol (2:1, v/v) mixture. Homogenize the sample for 2 minutes.

-

Lipid Extraction: Centrifuge the homogenate at 3000 x g for 10 minutes. Carefully collect the supernatant.

-

Re-extraction: Add another 20 mL of chloroform:methanol (2:1, v/v) to the pellet, vortex for 1 minute, and centrifuge again. Combine the supernatants.

-

Phase Separation: To the combined supernatant, add 0.2 volumes of 0.9% NaCl solution (e.g., 8 mL for 40 mL of supernatant). Vortex for 30 seconds and centrifuge at 1500 x g for 5 minutes to separate the phases.

-

Collection of Organic Phase: Carefully remove the upper aqueous phase. Collect the lower organic phase containing the lipids.

-

Drying: Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C. The resulting lipid extract is now ready for derivatization.

Extraction of Lipids from Water Samples

This protocol utilizes liquid-liquid extraction for the recovery of lipids from aqueous matrices.

Materials:

-

Separatory funnel (1 L)

-

Chloroform

-

Methanol

-

Sodium sulfate (anhydrous)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Sample Preparation: Collect 500 mL of the water sample.

-

Solvent Addition: Transfer the water sample to a 1 L separatory funnel. Add 100 mL of chloroform:methanol (2:1, v/v).

-

Extraction: Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. Drain the lower organic layer into a flask.

-

Re-extraction: Repeat the extraction of the aqueous layer twice more with 50 mL of chloroform each time.

-

Combine and Dry: Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trifluoride (BF3) in methanol for the esterification of fatty acids to FAMEs.[5]

Materials:

-

Boron trifluoride-methanol solution (14% w/v)

-

Saturated NaCl solution

-

Reaction vials (10 mL) with screw caps

-

Heating block or water bath

Procedure:

-

Reagent Addition: To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

-

Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

-

Extraction of FAMEs: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Phase Separation: Vortex the vial for 30 seconds and allow the layers to separate.

-